N-(2,4-difluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(2,4-difluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by:
- A 1,2,4-triazole core substituted at position 4 with a methyl group and at position 5 with a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety.
- A thioacetamide linker connecting the triazole to an N-(2,4-difluorophenyl) group.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2S/c1-23-7-3-4-11(16(23)26)15-21-22-17(24(15)2)27-9-14(25)20-13-6-5-10(18)8-12(13)19/h3-8H,9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMVKZTVPUIRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole ring and the introduction of the difluorophenyl moiety. The synthetic pathway often utilizes various reagents and solvents to achieve high yields and purity.
Key Steps in Synthesis
- Formation of the Triazole Ring : Utilizing 4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl) derivatives.
- Introduction of Difluorophenyl Group : Achieved through electrophilic aromatic substitution reactions.
- Thioacetylation : The final step involves thioacetylation to form the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures, particularly those containing triazole and thiophene rings. The biological activity of this compound has been evaluated against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| B | A375 (Melanoma) | 5.8 | Cell cycle arrest in G2/M phase |
| C | HCT116 (Colon) | 12.0 | Inhibition of mitotic spindle formation |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to increase the percentage of apoptotic cells in treated cultures.
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase indicates a disruption in normal cell cycle progression.
- Inhibition of Key Enzymes : Similar compounds have demonstrated inhibition of enzymes involved in cell proliferation.
Study 1: Antiproliferative Activity
In a study published in MDPI, a series of compounds similar to N-(2,4-difluorophenyl)-2-acetamide were tested for antiproliferative activity against multiple cancer cell lines. The results indicated that modifications to the triazole ring significantly enhanced activity against A375 melanoma cells with an IC50 value as low as 5 µM .
Study 2: Structure–Activity Relationship
A structure–activity relationship (SAR) analysis revealed that electron-donating groups on aromatic rings improved biological activity. The presence of a thiophene ring was particularly noted for enhancing anticancer properties .
Study 3: Mechanistic Insights
Research indicated that compounds with similar structures could induce apoptosis through mitochondrial pathways and activate caspases involved in programmed cell death .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and thioether functionalities exhibit notable antimicrobial activities. The triazole ring is known for its effectiveness against various fungi and bacteria. Studies have shown that derivatives of 1,2,4-triazoles possess antifungal and antibacterial properties, making them suitable candidates for drug development against resistant strains of pathogens .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Triazole derivatives have demonstrated chemopreventive effects in various cancer models. For instance, the mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival . The presence of the 1-methyl-2-oxo-1,2-dihydropyridine moiety may enhance this activity through additional pathways related to apoptosis and cell cycle regulation.
Lead Compound Development
N-(2,4-difluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide serves as a lead compound in the development of new pharmaceuticals targeting infectious diseases and cancer. Its structural features allow for modifications that can enhance potency and selectivity for specific biological targets.
Formulation in Agrochemicals
The compound's properties extend beyond human health applications; it is also being explored for use in agrochemical formulations. Its efficacy against plant pathogens positions it as a candidate for developing novel fungicides or herbicides . The stability and solubility characteristics are crucial for formulating effective agricultural products.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant antifungal activity against various strains with minimal toxicity to human cells. |
| Study 2 | Anticancer Efficacy | Showed promising results in inhibiting tumor growth in vitro through apoptosis pathways. |
| Study 3 | Agrochemical Applications | Highlighted potential use as an effective pesticide with improved stability over existing formulations. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives
Key Structural Variations and Implications
Triazole Substituents: Position 4: Methyl (target) vs. ethyl (most analogs) or amino . Position 5: The 1-methyl-2-oxo-dihydropyridinone group in the target compound is unique. Most analogs feature simpler heterocycles (pyrazine, thiophene, pyridine), which influence electronic properties and solubility .
Aryl Group Modifications: The 2,4-difluorophenyl group in the target compound offers enhanced electronegativity and metabolic stability compared to mono-fluorinated (e.g., 2-fluorophenyl ) or chlorinated (e.g., 3-chloro-4-fluorophenyl ) analogs.
Biological Activity Trends: Anti-exudative activity: Furan-2-yl derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed efficacy comparable to diclofenac (8 mg/kg) at 10 mg/kg, suggesting the furan moiety contributes to anti-inflammatory properties . Enzyme inhibition: Pyridine- and pyrazine-containing analogs (e.g., ) are hypothesized to interact with kinase or COX-2 active sites due to their planar heterocycles.
Research Findings and Data Gaps
Synthetic Feasibility: The target compound’s 1-methyl-2-oxo-dihydropyridinone substituent likely requires multi-step synthesis, contrasting with simpler heterocycles (e.g., thiophene ) prepared via single-step cyclization.
Pharmacokinetic Predictions: The dihydropyridinone group may improve solubility compared to pyrazine or thiophene analogs, but this remains untested.
Biological Data Needs: No explicit activity data exists for the target compound. Prioritized assays should include:
- Anti-inflammatory screening (e.g., carrageenan-induced edema model).
- Kinase inhibition profiling (e.g., JAK/STAT pathways).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(2,4-difluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodology : Multi-step synthesis typically involves coupling 1-methyl-2-oxo-1,2-dihydropyridin-3-yl derivatives with triazole precursors via nucleophilic substitution. Key steps include:
- Step 1 : Thiolation of the triazole ring using sodium hydride (NaH) and carbon disulfide (CS₂) in anhydrous DMF at 0–5°C .
- Step 2 : Alkylation with 2-chloroacetamide derivatives under reflux in acetonitrile with potassium carbonate (K₂CO₃) as a base .
- Step 3 : Final coupling with 2,4-difluoroaniline using EDC/HOBt activation in dichloromethane .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; triazole C-S bond at δ 160–165 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₁₆F₂N₆O₂S: 462.09 g/mol) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?
- Findings :
- Solubility : Highly soluble in DMSO and DMF; limited solubility in aqueous buffers (pH 7.4) unless formulated with cyclodextrins or surfactants .
- Stability : Degrades rapidly in alkaline conditions (pH >9) due to hydrolysis of the acetamide bond. Store at –20°C in dark, anhydrous vials to prevent oxidation .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Approach :
- Antimicrobial : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the triazole and dihydropyridinone moieties for enhanced bioactivity?
- Strategy :
- Variation of Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the triazole to enhance electrophilicity .
- Scaffold Hybridization : Replace the dihydropyridinone with oxadiazole or thiazole rings to modulate target selectivity .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR kinase) .
Q. What experimental approaches resolve contradictions in biological activity data across different cell lines or assays?
- Case Study :
- Contradiction : High cytotoxicity in HeLa cells but low activity in MCF-7 cells.
- Resolution :
- Mechanistic Profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) .
- Pharmacokinetic Analysis : Measure intracellular drug accumulation via LC-MS to rule out efflux pump interference .
Q. How can researchers investigate the metabolic stability and cytochrome P450 (CYP) interactions of this compound?
- Protocol :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH; monitor parent compound depletion via UPLC-QTOF .
- CYP Inhibition : Fluorescent probe assays (e.g., CYP3A4 inhibition using midazolam as a substrate) .
Q. What strategies are effective in scaling up synthesis without compromising yield or purity?
- Process Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
